IM-12
描述
IM-12 是一种强效且选择性的糖原合成酶激酶-3β (GSK-3β) 抑制剂,其抑制浓度 (IC50) 为 53 纳摩尔。 该化合物已知可增强 Wnt 信号通路,该通路在各种细胞过程中起着至关重要的作用,包括细胞增殖、分化和迁移 .
作用机制
IM-12 通过抑制 GSK-3β 的活性来发挥作用。 这种抑制导致 β-连环蛋白的积累,进而激活 Wnt 信号通路。 该通路的激活促进各种细胞过程,包括细胞增殖和分化。 This compound 的分子靶点包括 GSK-3β 的活性位点,它在该位点结合并阻止酶磷酸化其底物 .
准备方法
合成路线和反应条件
IM-12 可以通过多步有机合成过程合成 反应条件通常包括使用有机溶剂,例如二甲基亚砜 (DMSO) 和乙醇,并加热以促进反应 .
工业生产方法
This compound 的工业生产涉及扩大实验室合成过程。 这包括优化反应条件以确保高产率和纯度。 该化合物通常以固体形式生产,可以溶解在 DMSO 等溶剂中,以用于各种应用 .
化学反应分析
反应类型
IM-12 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化以形成各种氧化产物。
还原: 该化合物可以被还原以形成不同的还原物种。
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)和各种有机溶剂。 反应通常在受控的温度和压力条件下进行,以确保形成所需的产物 .
形成的主要产物
This compound 反应形成的主要产物取决于具体的反应条件。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会产生具有不同官能团的化合物 .
科学研究应用
IM-12 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 GSK-3β 的抑制及其对各种信号通路的影響。
生物学: 用于细胞生物学研究,以研究 GSK-3β 在细胞增殖、分化和迁移中的作用。
医学: 探索其在癌症、神经退行性疾病和糖尿病等疾病中的潜在治疗应用。
相似化合物的比较
IM-12 在 GSK-3β 抑制剂中是独一无二的,因为它具有高效力和选择性。 类似的化合物包括:
CHIR-99021: 另一种有效的 GSK-3β 抑制剂,在研究和医学中具有类似的应用。
SB-216763: 一种选择性 GSK-3β 抑制剂,用于各种生物学研究。
属性
IUPAC Name |
3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-13-18(16-5-3-4-6-17(16)25-13)19-20(22(28)26(2)21(19)27)24-12-11-14-7-9-15(23)10-8-14/h3-10,24-25H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJAZFUFPPSFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649091 | |
Record name | 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129669-05-1 | |
Record name | 3-{[2-(4-Fluorophenyl)ethyl]amino}-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1129669-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is IM-12?
A1: this compound, also known as ITQ-12, is a synthetic zeolite, a microporous aluminosilicate mineral. It's characterized by its unique pore structure, which grants it remarkable properties in adsorption and catalysis.
Q2: What is the structure of this compound?
A2: this compound possesses a unique three-dimensional pore structure composed of 14-member ring (MR) channels intersecting with 12-MR channels []. This particular arrangement creates a large interconnected pore network within the zeolite framework.
Q3: How does the presence of germanium affect the properties of this compound?
A3: The incorporation of germanium into the this compound framework significantly influences its stability and behavior. Studies have shown that germanium atoms preferentially occupy specific positions within the double four-ring (D4R) units of this compound [].
Q4: What happens to this compound during degermanation?
A4: Degermanation, the process of removing germanium from the framework, leads to significant structural changes in this compound. Unlike other zeolites like ITQ-13 and ITQ-22 which remain structurally stable upon degermanation, this compound undergoes a transformation from the UTL to the OKO framework type [].
Q5: What is the role of double four-ring (D4R) units in this compound's structure and properties?
A5: D4R units are crucial structural elements in this compound. Germanium atoms preferentially occupy positions within these units, influencing the zeolite's stability. During degermanation, the removal of germanium from these D4R units triggers the transformation from the UTL to the OKO framework type []. This highlights the significance of D4R units in defining this compound's structure and its response to post-synthetic modifications.
Q6: Can this compound be synthesized without fluoride?
A6: Yes, researchers have successfully developed fluoride-free synthetic pathways for obtaining pure germanosilicate CIT-13, a material closely related to this compound []. This advancement provides a more environmentally friendly approach to synthesizing zeolites with extra-large pores.
Q7: What is the significance of topotactic transformations in the context of this compound?
A7: Topotactic transformations, which involve structural rearrangements while preserving some degree of crystallinity, are essential for modifying this compound's properties. For instance, germanosilicate CIT-13, a precursor to this compound, can be transformed into various other frameworks, including CIT-14 and CIT-15, through controlled acid-delamination processes [].
Q8: How does the silicon-to-aluminum ratio (nSi/nAl) influence the catalytic properties of this compound?
A8: The nSi/nAl ratio is a critical factor determining the acidity and catalytic behavior of zeolites like this compound. Higher nSi/nAl ratios generally correspond to lower aluminum content and, consequently, a lower density of acid sites. This can influence the activity and selectivity of the zeolite in various catalytic reactions.
Q9: Has this compound been investigated for biomedical applications?
A9: One study identified 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione, also referred to as this compound in the paper, as a potential therapeutic agent for myocardial hypertrophy []. This research highlights the compound's ability to inhibit the Wnt/β-catenin signaling pathway, suggesting a possible role in mitigating cardiac hypertrophy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。